

A Technical Guide to the Theoretical and Experimental Properties of 3-Bromopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromopropylamine*

Cat. No.: *B098683*

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **3-Bromopropylamine**, a versatile bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. It contrasts the theoretical, computed properties of the free base form with the experimentally determined properties of its more common and stable hydrobromide salt. This guide includes detailed summaries of physicochemical characteristics, spectral data, and key applications in synthesis. Furthermore, it furnishes detailed experimental protocols for its synthesis and derivatization, alongside essential safety and handling information. Visual workflows and diagrams are provided to illustrate key processes and concepts, serving as an in-depth resource for laboratory and development settings.

Physicochemical Properties: A Comparative Analysis

3-Bromopropylamine is a valuable reagent due to its dual reactivity: a nucleophilic primary amine and an electrophilic carbon atom attached to a bromine leaving group. The free base (CAS: 18370-81-5) is inherently unstable due to the potential for intramolecular cyclization or intermolecular polymerization, where the amine of one molecule attacks the alkyl bromide of another.^[1] For this reason, it is almost exclusively supplied and handled as its more stable hydrobromide salt (CAS: 5003-71-4), a hygroscopic crystalline solid.^{[2][3]} This section delineates the computed properties of the free base against the observed experimental properties of the hydrobromide salt.

Table 1: Theoretical Properties of 3-Bromopropylamine (Free Base)

This table summarizes the computed physicochemical properties for the free base form of **3-Bromopropylamine**.

Property	Value	Source
Molecular Formula	C ₃ H ₈ BrN	[4]
CAS Number	18370-81-5	[4]
Molecular Weight	138.01 g/mol	[4]
Exact Mass	136.98401 Da	[4]
Predicted pKa	9.20 ± 0.10	[5]
Predicted Boiling Point	150.6 ± 23.0 °C	[5]
Predicted Density	1.454 ± 0.06 g/cm ³	[5]
Topological Polar Surface Area	26.0 Å ²	[4]

Table 2: Experimental Properties of 3-Bromopropylamine Hydrobromide

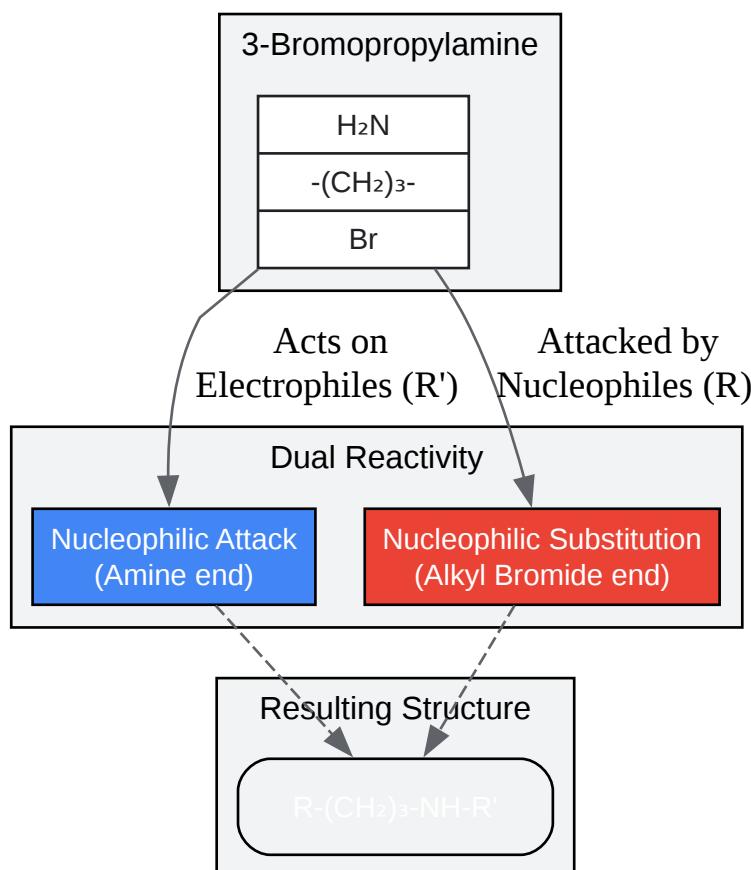
This table presents the experimentally verified properties of the commonly used hydrobromide salt.

Property	Value	Source
Molecular Formula	$C_3H_8BrN \cdot HBr$ ($C_3H_9Br_2N$)	[2] [6]
CAS Number	5003-71-4	[2]
Synonyms	3-Aminopropyl bromide hydrobromide	[7]
Molecular Weight	218.92 g/mol	[2]
Exact Mass	216.91017 Da	[2] [8]
Physical Appearance	White to off-white hygroscopic crystalline powder or chunks.	[2] [3] [8]
Melting Point	162 - 175 °C	[3] [8]
Water Solubility	Soluble (50 mg/mL)	[8] [9]
Stability	Stable under normal temperatures and pressures; hygroscopic.	[3] [8]

Spectral Data Analysis

Spectroscopic analysis is critical for confirming the identity and purity of **3-Bromopropylamine hydrobromide**.

Table 3: Summary of Available Spectroscopic Data


Technique	Availability	Reference
1H NMR	Spectrum available	[2] [10] [11]
^{13}C NMR	Spectrum available	[12]
Raman Spectroscopy	Spectrum available	[2]
Infrared (IR) Spectroscopy	Spectrum available	[10]
Mass Spectrometry (MS)	Spectrum available	[10]

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups ($-\text{CH}_2-$). The protons closest to the electron-withdrawing bromine atom would be the most deshielded (highest chemical shift), followed by the protons adjacent to the ammonium group, and finally the central methylene protons.
- ^{13}C NMR: The carbon NMR spectrum should display three signals for the three unique carbon atoms in the propyl chain, with chemical shifts influenced by the adjacent bromine and nitrogen atoms.[\[12\]](#)

Reactivity and Applications in Synthesis

3-Bromopropylamine hydrobromide is a cornerstone reagent for introducing a propylamine functional group into molecules.[\[13\]](#) This bifunctionality makes it invaluable in constructing complex molecular architectures. Its primary applications include:

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of drugs for neurological disorders, as well as antihypertensive and antidepressant medications.[\[14\]](#) It is notably used in making indenoisoquinoline-based topoisomerase I inhibitors, which are potent anticancer agents.[\[15\]](#)
- Materials Science: The compound is used to synthesize photochemically and thermally reactive rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machines.[\[9\]](#)[\[16\]](#)
- Agrochemical Development: It serves as a building block in the creation of novel agrochemical products for crop protection.[\[14\]](#)
- Biomedical Research: It has been used to create antagonist analogues to study apoptosis and in the development of fucoidan-functionalized nanoparticles for targeted thrombolytic therapy.[\[13\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Dual reactivity of **3-Bromopropylamine** as a molecular linker.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful use of **3-Bromopropylamine**. The following protocols are based on published methods.

Protocol 1: Synthesis of 3-Bromopropylamine Hydrobromide

This protocol describes the synthesis from 3-amino-1-propanol.[\[9\]](#)

Materials:

- 3-amino-1-propanol

- 48% Hydrobromic acid (HBr)
- Round-bottomed flask
- Reflux condenser
- Vacuum distillation apparatus

Procedure:

- Combine 3-amino-1-propanol (1.0 eq) and 48% HBr (approx. 3.0 eq) in a round-bottomed flask.
- Heat the mixture to reflux and maintain for 15 hours.
- After reflux, remove the excess water and HBr from the mixture via distillation under reduced pressure.
- Dry the resulting solid residue further under vacuum over a desiccant (e.g., KOH/CaCl₂) to yield **3-Bromopropylamine** hydrobromide as a solid.

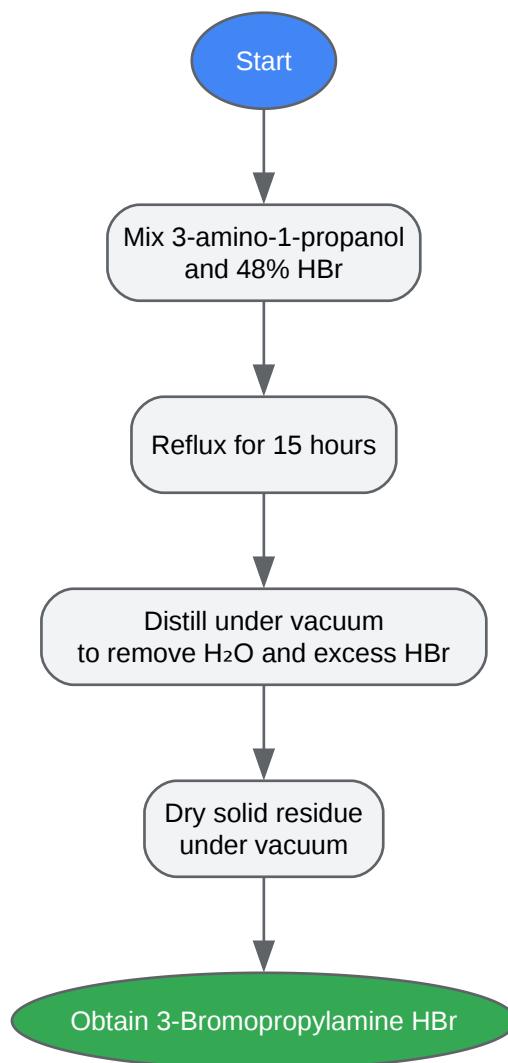
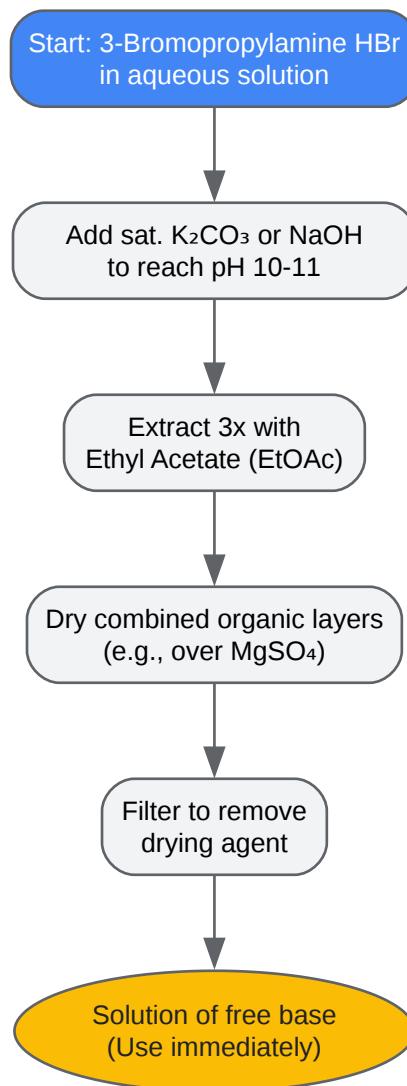

[Click to download full resolution via product page](#)

Diagram 2: Workflow for the synthesis of **3-Bromopropylamine HBr**.

Protocol 2: Generation of Free Base **3-Bromopropylamine**

This procedure is adapted from standard acid-base extraction principles discussed for this compound.^[1] Caution is advised as the free base is unstable.


Materials:

- **3-Bromopropylamine** hydrobromide
- Saturated aqueous potassium carbonate (K_2CO_3) or 1-2M Sodium Hydroxide (NaOH)

- Ethyl acetate (EtOAc)
- Separatory funnel
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **3-Bromopropylamine** hydrobromide in a minimal amount of water.
- Cool the solution in an ice bath.
- Slowly add saturated aqueous K_2CO_3 or NaOH solution dropwise while stirring until the pH of the aqueous layer is ~10-11.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts and dry over anhydrous $MgSO_4$ or Na_2SO_4 .
- Filter to remove the drying agent. The resulting solution contains the free base **3-Bromopropylamine** and should be used immediately in the next synthetic step.

[Click to download full resolution via product page](#)

Diagram 3: Workflow for generating free base **3-Bromopropylamine**.

Protocol 3: Synthesis of 1-Azido-3-aminopropane

This protocol demonstrates a common derivatization of **3-Bromopropylamine** hydrobromide.

[17]

Materials:

- **3-Bromopropylamine** hydrobromide
- Sodium azide (NaN₃)

- Potassium hydroxide (KOH)
- Diethyl ether
- Deionized water
- Anhydrous potassium carbonate (K_2CO_3)

Procedure:

- Dissolve **3-Bromopropylamine** hydrobromide (1.0 eq) and sodium azide (approx. 3.3 eq) in deionized water in a round-bottom flask.
- Stir the reaction mixture at 80°C for 16 hours.
- Remove approximately two-thirds of the solvent by vacuum distillation.
- Cool the flask in an ice-water bath and slowly add potassium hydroxide pellets.
- Extract the solution three times with diethyl ether.
- Combine the organic phases, dry over anhydrous K_2CO_3 overnight, and then filter.
- Remove the diethyl ether by rotary evaporation to obtain 1-azido-3-aminopropane.

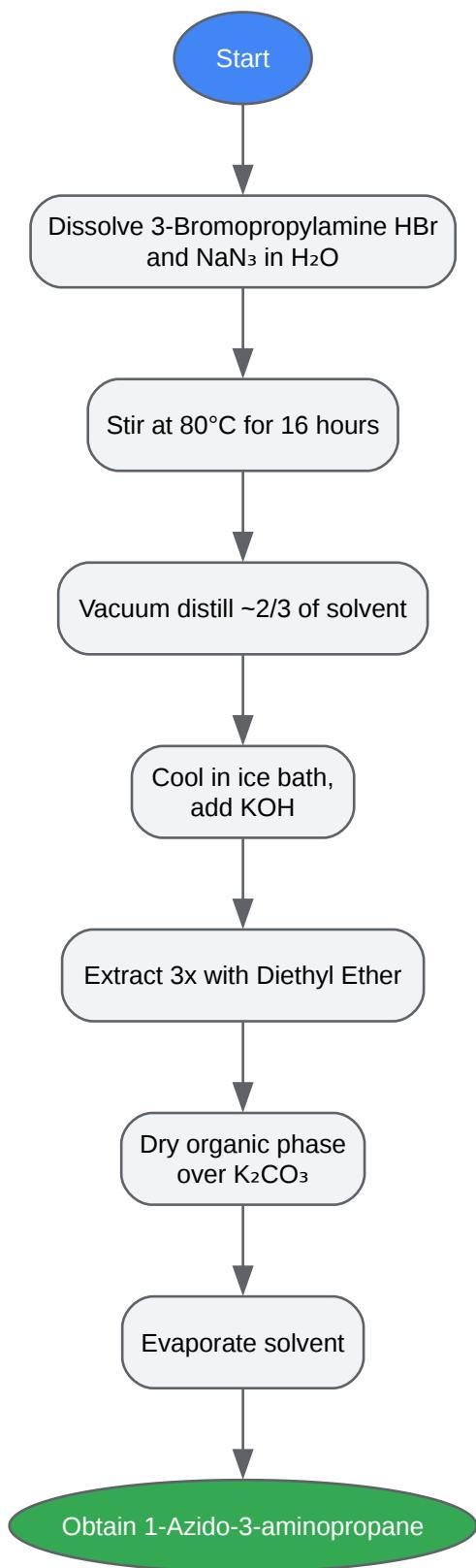

[Click to download full resolution via product page](#)

Diagram 4: Workflow for the synthesis of 1-Azido-3-aminopropane.

Safety and Handling

Due to its hazardous nature, **3-Bromopropylamine** hydrobromide requires careful handling.[2]
[18]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][18] A dust mask (type N95 or equivalent) is recommended.
- Handling: Use only in a well-ventilated area or outdoors.[3][18] Avoid formation and inhalation of dust.[18] Wash hands and any exposed skin thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] As the material is hygroscopic, storage under an inert atmosphere is recommended to prevent degradation.[3][6]
- Toxicity: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][18] The intraperitoneal LD50 in mice is reported as 109 mg/kg.[2][8][19]

Table 4: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H315	Causes skin irritation. [2]
Hazard	H319	Causes serious eye irritation. [2]
Hazard	H335	May cause respiratory irritation.
Precaution	P261	Avoid breathing dust. [18]
Precaution	P280	Wear protective gloves/eye protection. [18]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water. [18]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [18]

Conclusion

3-Bromopropylamine is a fundamental building block in modern chemical synthesis, bridging the gap between simple starting materials and complex, high-value molecules in drug discovery and materials science. While theoretical data for the free base provides a foundational understanding, practical application relies on the experimental properties of its more stable hydrobromide salt. A thorough understanding of its reactivity, handling requirements, and synthetic protocols is essential for its safe and effective use in a research and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromopropylamine CAS#: 18370-81-5 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-Bromopropylamine Hydrobromide | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. 3-Bromopropylamine hydrobromide | 5003-71-4 [chemicalbook.com]
- 10. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. rsc.org [rsc.org]
- 18. echemi.com [echemi.com]
- 19. 3-Bromopropylamine hydrobromide - Hazardous Agents | Haz-Map [haz-map.com]
- To cite this document: BenchChem. [A Technical Guide to the Theoretical and Experimental Properties of 3-Bromopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098683#theoretical-vs-experimental-properties-of-3-bromopropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com